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Compound of Interest

Compound Name: Abyssinone IV

Cat. No.: B600190 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth analysis of the spectroscopic data essential for the identification and

characterization of Abyssinone IV, a prenylated flavanone found in plants of the Erythrina

genus. This document outlines the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS)—and presents the corresponding data in a

structured format to facilitate clear interpretation and comparison. Detailed experimental

protocols are also provided to ensure reproducibility.

Spectroscopic Data for Abyssinone IV
The structural elucidation of Abyssinone IV relies on the comprehensive analysis of its

spectral data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, as well

as crucial 2D NMR correlations (HMBC and HSQC) and mass spectrometry findings.

Table 1: ¹H NMR Spectroscopic Data for Abyssinone IV
(500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 5.35 dd 12.9, 3.1

3a 3.09 dd 17.1, 12.9

3b 2.81 dd 17.1, 3.1

5 7.80 d 8.7

6 6.52 dd 8.7, 2.3

8 6.40 d 2.3

2' 7.15 s

6' 7.15 s

1'' 3.35 d 7.3

2'' 5.25 t 7.3

4'' 1.75 s

5'' 1.68 s

1''' 3.35 d 7.3

2''' 5.25 t 7.3

4''' 1.75 s

5''' 1.68 s

7-OH 12.05 s

4'-OH 5.80 s

Table 2: ¹³C NMR Spectroscopic Data for Abyssinone IV
(125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

2 79.5

3 43.4

4 196.8

4a 102.8

5 128.9

6 110.6

7 164.3

8 108.5

8a 162.9

1' 129.8

2' 127.8

3' 122.5

4' 154.7

5' 122.5

6' 127.8

1'' 28.5

2'' 122.1

3'' 132.0

4'' 25.9

5'' 17.9

1''' 28.5

2''' 122.1

3''' 132.0
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4''' 25.9

5''' 17.9

Table 3: Key HMBC and HSQC Correlations for
Abyssinone IV

Proton (¹H)
Correlated Carbons (¹³C) in
HMBC

Directly Bonded Carbon
(¹³C) in HSQC

H-2 (5.35) C-3, C-4, C-1', C-2', C-6' C-2 (79.5)

H-3 (3.09, 2.81) C-2, C-4, C-4a C-3 (43.4)

H-5 (7.80) C-4, C-6, C-7, C-8a C-5 (128.9)

H-6 (6.52) C-4a, C-5, C-7, C-8 C-6 (110.6)

H-8 (6.40) C-4a, C-6, C-7, C-8a C-8 (108.5)

H-2', H-6' (7.15) C-1', C-2', C-3', C-4', C-5', C-6' C-2', C-6' (127.8)

H-1'' (3.35) C-2', C-3', C-4', C-2'', C-3'' C-1'' (28.5)

H-2'' (5.25) C-3', C-4'', C-5'' C-2'' (122.1)

H-1''' (3.35) C-4', C-5', C-6', C-2''', C-3''' C-1''' (28.5)

H-2''' (5.25) C-5', C-4''', C-5''' C-2''' (122.1)

Table 4: Mass Spectrometry Data for Abyssinone IV
Ionization Mode

Mass-to-Charge Ratio
(m/z)

Interpretation

ESI-MS 393.2015 [M+H]⁺ Protonated molecule

HR-ESI-MS
393.2012 (Calculated for

C₂₅H₂₉O₄: 393.2015)

High-resolution mass

confirming the molecular

formula

Experimental Protocols
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The successful identification of Abyssinone IV necessitates meticulous experimental

procedures for both its isolation from natural sources and subsequent spectroscopic analysis.

Isolation of Abyssinone IV from Erythrina abyssinica
A general procedure for the isolation of flavonoids from the stem bark of Erythrina abyssinica is

as follows. This protocol can be adapted and optimized based on the specific laboratory

conditions and equipment.

Extraction: The air-dried and powdered stem bark of Erythrina abyssinica is extracted

exhaustively with methanol at room temperature. The resulting extract is then concentrated

under reduced pressure to yield a crude methanol extract.

Solvent Partitioning: The crude methanol extract is suspended in water and successively

partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate,

and n-butanol.

Column Chromatography: The ethyl acetate fraction, typically rich in flavanones, is subjected

to column chromatography on silica gel. The column is eluted with a gradient of n-hexane

and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

Further Purification: Fractions containing compounds with similar TLC profiles are combined

and further purified using repeated column chromatography, preparative TLC, or Sephadex

LH-20 column chromatography to yield pure Abyssinone IV.

Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on

a 500 MHz NMR spectrometer. Samples are typically dissolved in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported

in δ (ppm) relative to TMS, and coupling constants (J) are in Hertz.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to

determine the molecular weight of the compound. High-resolution mass spectrometry (HR-

ESI-MS) is used to confirm the elemental composition and molecular formula.

Visualization of the Identification Workflow
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The logical flow for the identification of Abyssinone IV using the described spectroscopic

techniques is illustrated in the following diagram.

Isolation from Erythrina abyssinica

Spectroscopic Analysis
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Mass Spectrometry (MS)
- ESI-MS
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Determine Molecular Formula

Identify Structural Fragments

Establish Connectivity Structure Elucidation of Abyssinone IV

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Abyssinone IV.

This comprehensive guide provides the necessary spectroscopic data and experimental

context for the confident identification of Abyssinone IV, serving as a valuable resource for

natural product chemists and drug discovery professionals. The detailed information facilitates

further research into the biological activities and potential therapeutic applications of this

fascinating flavonoid.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Abyssinone IV: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600190#spectroscopic-data-nmr-ms-for-abyssinone-
iv-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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